molecular formula C10H20F2N2O2 B13583262 tert-Butyl (1-amino-4,4-difluoropentan-2-yl)carbamate

tert-Butyl (1-amino-4,4-difluoropentan-2-yl)carbamate

Cat. No.: B13583262
M. Wt: 238.27 g/mol
InChI Key: RXQFNRQDAQFGSD-UHFFFAOYSA-N
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Description

tert-Butyl (1-amino-4,4-difluoropentan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-amino-4,4-difluoropentan-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of 1-amino-4,4-difluoropentane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-amino-4,4-difluoropentan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group yields the free amine, which can further react to form various derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-amino-4,4-difluoropentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates. Additionally, it can be used in the development of enzyme inhibitors and other bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and agrochemicals .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: tert-Butyl (1-amino-4,4-difluoropentan-2-yl)carbamate is unique due to its specific combination of functional groups and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H20F2N2O2

Molecular Weight

238.27 g/mol

IUPAC Name

tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate

InChI

InChI=1S/C10H20F2N2O2/c1-9(2,3)16-8(15)14-7(6-13)5-10(4,11)12/h7H,5-6,13H2,1-4H3,(H,14,15)

InChI Key

RXQFNRQDAQFGSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(F)F)CN

Origin of Product

United States

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